1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene
Overview
Description
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is a chemical compound with the molecular formula C12H6F12O2 and a molecular weight of 410.16 g/mol . It is known for its unique structure, which includes two hydroxyhexafluoroisopropyl groups attached to a benzene ring. This compound is typically found in the form of white crystals or powder .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene can be synthesized through various methods. One common approach involves the reaction of hexafluoroacetone with phenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds and polymers.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene involves its interaction with molecular targets and pathways in various systems. The hydroxyhexafluoroisopropyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence the compound’s behavior in chemical reactions and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-hydroxyhexafluoroisopropyl)benzene: This compound has a similar structure but with the hydroxyhexafluoroisopropyl groups attached to the 1,3-positions of the benzene ring.
1,4-Bis(2-hydroxyisopropyl)benzene: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
1,4-Bis(2-hydroxyhexafluoroisopropyl)benzene is unique due to the presence of hydroxyhexafluoroisopropyl groups, which impart distinct chemical properties such as high thermal stability, resistance to chemical degradation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O2/c13-9(14,15)7(25,10(16,17)18)5-1-2-6(4-3-5)8(26,11(19,20)21)12(22,23)24/h1-4,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJDSANDEZLYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348152 | |
Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1992-15-0 | |
Record name | α1,α1,α4,α4-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1992-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,4-Phenylene)bis(hexafluoropropan-2-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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